tert-Butyl trans-3-cyanocyclohexylcarbamate

Description

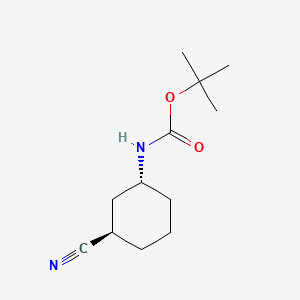

tert-Butyl trans-3-cyanocyclohexylcarbamate is a carbamate derivative featuring a cyclohexane ring substituted with a cyano (-CN) group at the trans-3 position and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its steric and electronic properties make it valuable for modulating reactivity and stability in intermediates.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-cyanocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODINHTWTSHDJW-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The synthesis often starts from trans-3-aminocyclohexanecarbonitrile or related intermediates, which can be prepared by stereoselective amination or cyanation of cyclohexane derivatives.

- Alternatively, trans-3-hydroxycyclohexanecarbonitrile can be converted to the carbamate via carbamoylation.

Carbamate Formation

- The key step involves reacting the amine intermediate with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O) to install the tert-butyl carbamate protecting group.

- Typical conditions:

- Solvent: Dichloromethane (DCM) or ethyl acetate.

- Base: Triethylamine or N-methylmorpholine to scavenge HCl.

- Temperature: 0 to 25 °C to control reaction rate and minimize side reactions.

- The reaction proceeds via nucleophilic attack of the amine on the Boc reagent, forming the carbamate linkage.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | trans-3-aminocyclohexanecarbonitrile + Boc-Cl | DCM, Et3N, 0–25 °C, 2–4 h | This compound | 85-95% |

Alternative Synthetic Routes and Intermediates

- Some patents describe the use of N-BOC-D-serine derivatives and subsequent transformations to obtain related carbamate intermediates, which can be adapted to synthesize the target compound with stereochemical fidelity.

- Use of isobutyl chlorocarbonate and N-methylmorpholine as acid binding agents in anhydrous ethyl acetate solvent has been reported for related tert-butyl carbamate derivatives, providing high yields (above 90%) and purity.

Purification and Characterization

- The product is typically purified by crystallization or column chromatography .

- Characterization includes:

- 1H NMR and 13C NMR spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry (MS) for molecular weight confirmation.

- Chiral HPLC may be used to confirm enantiomeric purity if relevant.

Summary Table of Key Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | DCM, ethyl acetate | Anhydrous preferred |

| Base | Triethylamine, N-methylmorpholine | Scavenges HCl |

| Temperature | 0–25 °C | Controls reaction rate |

| Reaction time | 2–4 hours | Monitored by TLC or HPLC |

| Yield | 85–95% | High yield with optimized conditions |

| Purity | >95% | After purification |

Research Findings and Industrial Relevance

- The preparation of this compound via Boc protection of the trans-3-aminocyclohexanecarbonitrile is a well-established method providing good yields and stereochemical integrity.

- The use of mild bases and controlled temperatures is crucial to avoid side reactions and racemization.

- The compound serves as a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.

- Industrial scale-up requires attention to solvent recovery and waste minimization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-cyanocyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- tert-Butyl trans-3-cyanocyclohexylcarbamate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its structural features allow for diverse chemical transformations that are valuable in synthetic organic chemistry .

2. Biological Studies

- The compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biological targets makes it a useful tool for understanding biochemical pathways .

3. Medicinal Chemistry

- In the field of drug development, this compound is investigated as a building block for pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory activity, making them candidates for further pharmacological evaluation .

4. Industrial Applications

- The compound finds utility in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .

-

Anti-inflammatory Activity :

A series of derivatives based on this compound were synthesized and evaluated for anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results indicated significant inhibition rates, suggesting that modifications to the core structure could enhance therapeutic efficacy . -

Enzyme Interaction Studies :

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. Such studies provide insights into its potential use as a pharmacological agent .

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-cyanocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The substituent on the cyclohexane ring critically influences chemical behavior. Key comparisons include:

Key Observations:

- Electron-Withdrawing vs.

- Metabolic Pathways: Hydroxyl-containing analogs (e.g., tert-butyl (3-hydroxycyclohexyl)carbamate) are more likely to undergo phase II metabolism (e.g., sulfation, glucuronidation), whereas the cyano group may reduce such interactions .

Stereochemical and Ring System Variations

The cyclohexane ring’s stereochemistry and substitution patterns further differentiate these compounds:

Key Observations:

- Ring Size : Cyclohexane derivatives generally exhibit greater conformational flexibility than cyclobutane analogs, affecting binding affinity in biological systems .

- Hybrid Systems : Compounds combining aromatic and aliphatic rings (e.g., pyridine-cyclohexane hybrids) may exhibit dual functionality in catalysis or drug delivery .

Research Implications and Gaps

- Synthetic Utility: The Boc group in these compounds facilitates amine protection, but the cyano substituent may enable unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Data Limitations: Detailed pharmacokinetic or toxicological studies on this compound are absent in the provided evidence, highlighting a need for further research.

Biological Activity

tert-Butyl trans-3-cyanocyclohexylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its physicochemical properties, biological activities, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Understanding the physicochemical properties of this compound is essential for predicting its biological behavior. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 174.22 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition) | 0.99 |

| Solubility | High |

| Absorption (GI) | High |

| BBB Permeability | Yes |

These properties indicate that the compound is likely to have good oral bioavailability and can cross the blood-brain barrier, which is crucial for central nervous system activity.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several human carcinoma cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. The IC50 values were determined to be in the micromolar range, highlighting its potency against specific cancer types .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a marked decrease in pro-inflammatory cytokine production when treated with this compound, indicating its potential utility in inflammatory conditions .

- Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates under stress conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tert-butyl group and the cyanocyclohexyl moiety can significantly influence the biological activity of the compound. Variations in steric and electronic properties lead to changes in receptor binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl trans-3-cyanocyclohexylcarbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step functionalization of a cyclohexane scaffold. For example, a tert-butyl carbamate group can be introduced via Boc protection of an amine intermediate using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–25°C . The cyano group may be introduced via nucleophilic substitution or oxidation of a primary alcohol using reagents like Dess-Martin periodinane (DMP) in DCM . Optimization of reaction yields (e.g., 60–85%) requires control of temperature, solvent polarity, and stoichiometric ratios of reagents. Statistical experimental design (e.g., factorial or response surface methodology) can identify critical parameters, as demonstrated in analogous epoxidation studies .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 0°C → 25°C | 75% | |

| Cyano Introduction | DMP, DCM, 0°C → RT | 68% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms stereochemistry (trans configuration) and functional groups. Axial/equatorial conformers of the cyclohexane ring can be resolved via low-temperature NMR (e.g., –40°C) to slow ring flipping .

- IR : Stretching frequencies for C≡N (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 253.18) .

Q. How should this compound be stored to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.